5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
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Overview
Description
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an octahydropyrrolo[3,4-b]pyrrole core, and a pyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine are specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases, which play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these kinases, the compound can modulate various cellular processes .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or receptors. This binding inhibits the normal function of these proteins, leading to a disruption in the signaling pathways they regulate. For example, if the target is a kinase, the compound may prevent the phosphorylation of downstream substrates, thereby halting signal transduction .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and DNA repair. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest, promote apoptosis, and impair the ability of cells to repair DNA damage. This can be particularly effective in cancer cells, which rely on these pathways for rapid growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes metabolism primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted via the kidneys or bile .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to a cascade of downstream effects. These effects include reduced cell proliferation, increased apoptosis, and impaired DNA repair. At the cellular level, this translates to decreased tumor growth and potentially enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes a series of cyclization and functionalization reactions to form the octahydropyrrolo[3,4-b]pyrrole core. This intermediate is then coupled with a pyrimidine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated analogs.
Scientific Research Applications
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyridine
- 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrazine
Uniqueness
Compared to similar compounds, 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine stands out due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-5-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-7-17-11-18-8-13)21-6-4-12-9-20(10-14(12)21)15-3-1-2-5-19-15/h1-3,5,7-8,11-12,14H,4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCZCCMOHGKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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